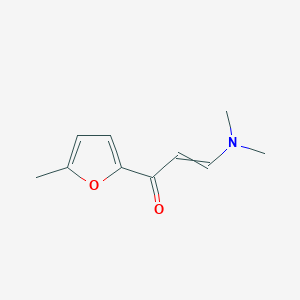
2-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyacetic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as homophthalic acid or 2-hydroxyhomophthalic acid. It is a white crystalline solid that is soluble in water and organic solvents. The chemical formula of this compound is C10H7NO5.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyacetic acid is not fully understood. However, studies have shown that this compound may inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. It may also interfere with the replication of viral DNA.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyacetic acid may have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells. It may also stimulate the immune system to fight against viral infections. Additionally, this compound has been shown to inhibit the formation of amyloid beta plaques, which are associated with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyacetic acid in lab experiments include its relatively simple synthesis method and its potential applications in various fields of science. However, the limitations include its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the research on 2-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyacetic acid. One of the most promising directions is the development of new drugs based on this compound for the treatment of cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of Alzheimer's disease.
Métodos De Síntesis
The synthesis of 2-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyacetic acid can be achieved through various methods. One of the most common methods is the reaction of phthalic anhydride with glyoxylic acid in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of homophthalic acid as a product. The purity of the product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
2-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyacetic acid has been studied for its potential applications in various fields of science. One of the most promising applications is in the field of medicine. This compound has been found to exhibit antitumor and antiviral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease.
Propiedades
Número CAS |
114505-80-5 |
|---|---|
Nombre del producto |
2-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyacetic acid |
Fórmula molecular |
C10H7NO5 |
Peso molecular |
221.17 g/mol |
Nombre IUPAC |
2-(1,3-dioxoisoindol-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H7NO5/c12-7-5-3-1-2-4-6(5)8(13)11(7)9(14)10(15)16/h1-4,9,14H,(H,15,16) |
Clave InChI |
WBYIUYYTHIGBPU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(C(=O)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(C(=O)O)O |
Sinónimos |
2H-Isoindole-2-acetic acid, 1,3-dihydro--alpha--hydroxy-1,3-dioxo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



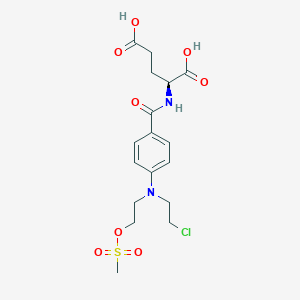
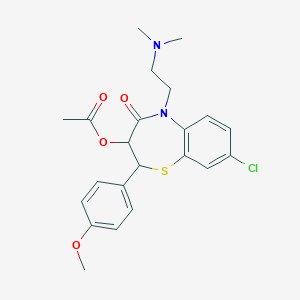
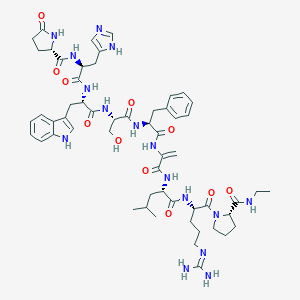
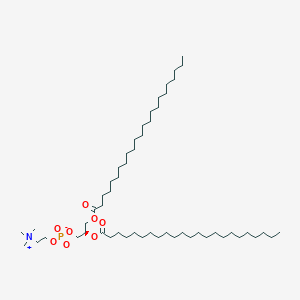
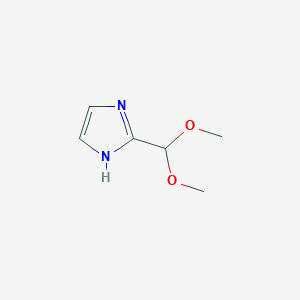
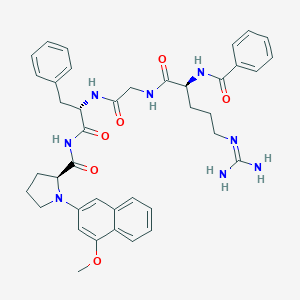
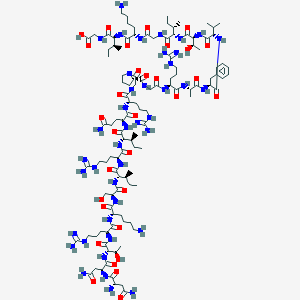
![Thieno[3,2-b]pyridin-3-amine](/img/structure/B39445.png)
![1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B39446.png)

![Furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B39450.png)
